molecular formula C8H10Cl3NO B591893 (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride CAS No. 1810074-84-0

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Cat. No. B591893
CAS RN: 1810074-84-0
M. Wt: 242.524
InChI Key: MHVBQPIPUIGSRB-QRPNPIFTSA-N
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Description

“®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1810074-84-0. Its molecular weight is 242.53 and its linear formula is C8H10Cl3NO . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride” is 1S/C8H9Cl2NO.ClH/c9-6-2-1-5 (3-7 (6)10)8 (11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 . This indicates that the molecule has a chiral center at the 2-position of the ethanol group, which is why it has the “®” designation in its name.


Physical And Chemical Properties Analysis

“®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride” is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Biotransformation and Synthesis

A significant application of this compound is in biotransformation processes for the synthesis of chiral intermediates, crucial for antifungal agents and β-adrenoceptor receptor agonists. A study identified a bacterial strain capable of the biocatalysis of a related chloro compound to produce with high stereoselectivity, proving its value in drug synthesis (Miao et al., 2019). Another research demonstrated the use of recombinant Escherichia coli for bioreduction, optimizing conditions for improved process productivity, which is instrumental in the efficient and cost-effective production of related chiral alcohols (Wei et al., 2019).

Catalytic Processes for Chiral Synthesis

The synthesis of chiral alcohols, including those structurally related to "(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride," via enzymatic and catalytic processes, highlights the compound's role in producing key pharmaceutical intermediates. For instance, the use of ketoreductase for the transformation of a dichloro compound into a chiral alcohol with high conversion and enantiomeric excess illustrates an environmentally sound process with potential for industrial applications (Guo et al., 2017).

Chemical Synthesis and Characterization

Research on the chemical synthesis and characterization of pyrrolo[2,3-b]pyridine scaffolds, where related dichlorophenyl compounds were used, contributes to our understanding of new biologically active molecules. Such studies are essential for developing novel drug candidates and understanding the structural requirements for biological activity (Sroor, 2019).

Pharmaceutical Intermediates

The compound's utility extends to the synthesis of pharmaceutical intermediates, such as in the preparation of β2 agonists and other receptor agonists. Studies show the efficient synthesis of chiral intermediates through permeabilized whole cells or enzymatic processes, highlighting the compound's versatility and importance in medicinal chemistry (Ni et al., 2012).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may pose some hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBQPIPUIGSRB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

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